

Investigating CT1113 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

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Compound of Interest		
Compound Name:	CT1113	
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This technical guide provides an in-depth overview of the emerging therapeutic agent **CT1113** and its role in T-cell acute lymphoblastic leukemia (T-ALL). T-ALL is an aggressive hematological malignancy with a poor prognosis in adult patients, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Over 60% of T-ALL cases are associated with aberrant activation of the NOTCH1 signaling pathway.[1][2] Recent preclinical studies have identified **CT1113**, a potent small molecule inhibitor, as a promising candidate for T-ALL treatment.

Mechanism of Action of CT1113 in T-ALL

CT1113 functions as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase that plays a crucial role in regulating the stability of key oncoproteins, including NOTCH1.[1][2] By inhibiting USP28, CT1113 leads to the destabilization and subsequent degradation of NOTCH1, a critical driver of T-ALL pathogenesis.[1][2] This targeted degradation of NOTCH1 ultimately inhibits the growth of T-ALL cells.[1][2]

Furthermore, research has revealed that USP28 also governs the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2] SREBP1 is a key transcription factor involved in lipogenesis, a metabolic process important for the proliferation of cancer cells, including those in T-ALL.[1][2] Therefore, by targeting USP28, **CT1113** not only disrupts the oncogenic NOTCH1 signaling but also interferes with the metabolic pathways that support T-ALL cell



growth.[2] This dual mechanism of action makes **CT1113** a promising therapeutic agent for T-ALL, potentially effective in cases with or without NOTCH1 mutations.[1][2]

Quantitative Data

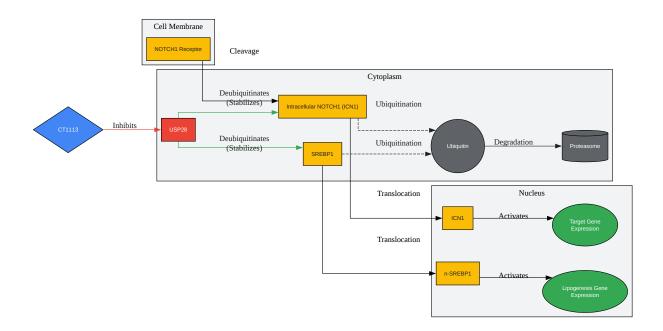
The following table summarizes the available quantitative data from preclinical studies of **CT1113** in acute lymphoblastic leukemia.

Cell Lines/Model	Assay Type	Parameter	Value	Reference
Human Ph+ALL cell lines (Sup- B15, BV-173)	Cell Viability (MTS assay)	IC50	~200 nM (after 72 hours)	[3]
Mutant BCR- ABL1-expressing Ba/F3 cells	Cell Viability (MTS assay)	IC50	~200 nM (after 72 hours)	[3]
T-ALL cell lines (Jurkat, MOLT-4)	Gene Set Enrichment Analysis (GSEA) of NOTCH signaling	Normalized Enrichment Score (NES), Nominal p-value, FDR q-value	Not specified	[4]
T-ALL cell lines (Jurkat, LOUCY)	Gene Set Enrichment Analysis (GSEA) of lipogenesis	Normalized Enrichment Score (NES), Nominal p-value, FDR q-value	Not specified	[4]

Signaling Pathways and Experimental Workflows CT1113 Signaling Pathway in T-ALL

The following diagram illustrates the proposed signaling pathway affected by CT1113 in T-ALL.





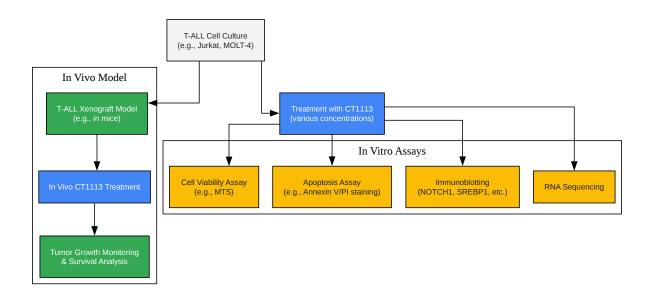
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Caption: CT1113 inhibits USP28, leading to the degradation of ICN1 and SREBP1.

Experimental Workflow for Assessing CT1113 Efficacy



The following diagram outlines a typical experimental workflow for evaluating the anti-leukemic effects of **CT1113**.



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Caption: A general workflow for preclinical evaluation of CT1113 in T-ALL.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the following methodologies are based on the descriptions provided in the cited literature.[3][5]

- 1. Cell Viability Assay (MTS Assay)
- Objective: To determine the half-maximal inhibitory concentration (IC50) of CT1113 on leukemia cell lines.



· Methodology:

- Seed human T-ALL cell lines (e.g., Jurkat, MOLT-4) or other relevant cell lines in 96-well plates.
- Treat the cells with a range of concentrations of CT1113 (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[3]
- Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
- Calculate the IC50 value using appropriate software.
- 2. Apoptosis Assay (Annexin V-FITC/PI Double-Staining)
- Objective: To quantify the induction of apoptosis in leukemia cells following CT1113 treatment.
- Methodology:
 - Treat leukemia cells with CT1113 at a designated concentration and for a specific time.
 - Harvest and wash the cells.
 - Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide
 (PI) according to the kit manufacturer's protocol.
 - Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- 3. Immunoblotting (Western Blot)
- Objective: To assess the effect of CT1113 on the protein levels of target molecules (e.g., NOTCH1, SREBP1) and downstream signaling components.
- Methodology:



- Treat cells with CT1113 and prepare whole-cell lysates.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies specific for the target proteins.
- Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- 4. RNA Sequencing (RNA-Seq)
- Objective: To identify global changes in gene expression and affected signaling pathways in T-ALL cells after **CT1113** treatment.
- Methodology:
 - Treat T-ALL cell lines with CT1113 or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]
 - Extract total RNA from the cells and assess its quality and quantity.
 - Prepare RNA-seq libraries according to a standard protocol.
 - Sequence the libraries on a high-throughput sequencing platform.
 - Perform bioinformatic analysis, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA), to identify significantly altered pathways such as NOTCH signaling and lipogenesis.[4]
- 5. In Vivo Xenograft Studies
- Objective: To evaluate the anti-tumor efficacy and survival benefit of CT1113 in a living organism.
- Methodology:



- Establish cell-derived allograft models of T-ALL by injecting human T-ALL cells into immunocompromised mice.
- Once tumors are established, randomize the mice into treatment arms: vehicle control, and CT1113.[3]
- Administer CT1113 (e.g., via intraperitoneal injection) at tolerated doses.[3]
- Monitor tumor growth and the health of the mice regularly.
- At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone marrow, spleen) for analysis (e.g., flow cytometry) to assess leukemia cell eradication.
- Analyze survival data to determine if CT1113 treatment prolongs the survival of the mice compared to the control group.[3]

Conclusion

CT1113 represents a novel and promising therapeutic strategy for T-cell acute lymphoblastic leukemia. Its ability to dually target the oncogenic NOTCH1 signaling pathway and the lipogenesis pathway through the inhibition of USP28 provides a strong rationale for its continued investigation. The preclinical data gathered to date demonstrates significant anti-leukemic activity both in vitro and in vivo, supporting the progression of CT1113 into clinical development for T-ALL. Further research is warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies in this challenging disease.

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